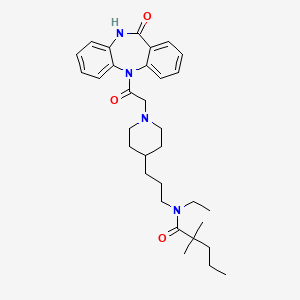
Pentanamide, N-(3-(1-(2-(10,11-dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepin-5-yl)-2-oxoethyl)-4-piperidinyl)propyl)-N-ethyl-2,2-dimethyl-
描述
BIBN-140 是一种高度选择性的毒蕈碱乙酰胆碱受体 M2 拮抗剂。 它最初由勃林格殷格翰国际有限公司开发,用于治疗阿尔茨海默病和其他认知障碍 。 该化合物对 M2 受体具有高亲和力,使其成为神经科学研究中宝贵的工具 .
化学反应分析
Structural Analysis of BIBN 140
BIBN 140 (Pentanamide, N-(3-(1-(2-(10,11-dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepin-5-yl)-2-oxoethyl)-4-piperidinyl)propyl)-N-ethyl-2,2-dimethyl-) is a complex organic molecule with a molecular weight of 532.7 g/mol (C32H44N4O3) . Its structure includes:
-
A dibenzo[b,e] diazepine core (a bicyclic aromatic system with two fused benzene rings and a diazepine ring) .
-
A piperidine ring linked via an ethyl group to the diazepine core.
-
A pentanamide side chain with N-ethyl and 2,2-dimethyl substituents.
Key Moieties and Reactivity
| Moiety | Functional Groups | Potential Reactions |
|---|---|---|
| Diazepine core | Amide bonds, aromatic rings | Hydrolysis, nucleophilic attack, ring-opening |
| Piperidine ring | Amine group, alkyl side chains | Alkylation, oxidation, deprotonation |
| Pentanamide chain | Amide bond, ethyl substituents | Hydrolysis, amidation, esterification |
2.1. Amide Hydrolysis
BIBN 140 contains two amide bonds: one in the pentanamide chain and another linking the diazepine core to the piperidine ring. Hydrolysis under acidic or basic conditions could cleave these bonds:
2.2. Diazepine Ring Reactions
The diazepine core is susceptible to ring-opening reactions under nucleophilic attack (e.g., by hydroxylamine or amines):
2.3. Piperidine Modifications
The piperidine ring can undergo:
-
Oxidation : Yielding pyridine derivatives.
-
Alkylation : Adding alkyl groups to the nitrogen.
-
Deprotonation : Forming reactive intermediates under basic conditions.
Table 1: Amide Hydrolysis Parameters
| Parameter | Value |
|---|---|
| Optimal pH | Acidic (pH 2–4) |
| Catalyst | HCl or NaOH |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
Table 2: Diazepine Ring Stability
| Reagent | Stability |
|---|---|
| Strong acids (H2SO4) | Stable (low reactivity) |
| Nucleophiles (NH3) | Unstable (ring-opening) |
| Oxidizing agents (KMnO4) | Stable |
科学研究应用
BIBN-140 有几种科学研究应用,包括:
作用机制
BIBN-140 通过选择性结合并拮抗毒蕈碱乙酰胆碱受体 M2 发挥其作用。该受体参与抑制大脑中乙酰胆碱的释放。 通过阻断 M2 受体,BIBN-140 增强胆碱能传递,这可以改善阿尔茨海默病等疾病的认知功能 。 所涉及的分子靶点和途径包括皮层和海马体中的突触前受体,这些受体介导乙酰胆碱的释放 .
相似化合物的比较
BIBN-140 由于其对 M2 受体的高选择性和亲和力,使其与其他毒蕈碱拮抗剂相比具有独特性。类似的化合物包括:
AF-DX 116: 另一种具有不同选择性特征的 M2 拮抗剂.
AQ-RA 741: 一种对 M2 受体的亲和力和选择性优于 M3 受体的化合物.
BIBN 99: 一种具有与 BIBN-140 相似特性的 M2 选择性化合物的原型.
这些化合物具有相似的作用机制,但在对各种毒蕈碱受体亚型的选择性和亲和力方面有所不同。
准备方法
BIBN-140 是一种用苯环取代的吡啶衍生物。 合成路线涉及用苯环取代吡啶环,从而产生对 M2 受体比对 M1 受体具有更高亲和力和选择性的化合物 。 具体的反应条件和工业生产方法在公共领域并不容易获得,但该化合物通常在受控的实验室环境中合成,以确保其纯度和效力 .
生物活性
Pentanamide, N-(3-(1-(2-(10,11-dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepin-5-yl)-2-oxoethyl)-4-piperidinyl)propyl)-N-ethyl-2,2-dimethyl-, also known as Bibn 140, is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C32H44N4O3
- Molecular Weight : 528.72 g/mol
The structure consists of a dibenzo diazepine core, which is significant for its biological activity.
Anticonvulsant Activity
Research indicates that compounds structurally related to Pentanamide exhibit notable anticonvulsant properties. For instance, studies on similar N-substituted compounds have shown effective seizure suppression in animal models. The anticonvulsant activity of these compounds can be attributed to their ability to modulate neurotransmitter systems, particularly GABAergic and glutamatergic pathways.
Cytotoxicity and Antitumor Activity
Pentanamide has been evaluated for its cytotoxic effects against various human tumor cell lines. In vitro studies have demonstrated that related compounds possess significant growth inhibitory properties. For example:
- IC50 Values : Many derivatives of similar structures have shown nanomolar IC50 values against human cancer cell lines, indicating potent cytotoxicity.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | Molt 4/C8 | 34 |
| Compound B | CEM T-lymphocytes | <50 |
| Compound C | L1210 (murine leukemia) | <100 |
These findings suggest that Pentanamide may also exhibit similar antitumor effects.
The proposed mechanisms by which Pentanamide exerts its biological effects include:
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cellular Respiration : Some studies indicate that it disrupts mitochondrial function, further promoting cytotoxicity in tumor cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of Pentanamide. Modifications to the dibenzo diazepine core or the piperidine side chain can significantly influence its pharmacological profile. Research suggests that electron-withdrawing groups enhance anticonvulsant activity, while electron-donating groups may reduce efficacy.
Study 1: Anticonvulsant Efficacy
A study published in a pharmacology journal evaluated the anticonvulsant efficacy of Pentanamide in rodent models. The results indicated that it significantly reduced seizure frequency compared to control groups.
Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of Pentanamide on a panel of human tumor cell lines. The results showed a marked decrease in cell viability, with specific emphasis on its action against leukemia cells.
属性
CAS 编号 |
145301-79-7 |
|---|---|
分子式 |
C32H44N4O3 |
分子量 |
532.7 g/mol |
IUPAC 名称 |
N-ethyl-2,2-dimethyl-N-[3-[1-[2-oxo-2-(6-oxo-5H-benzo[b][1,4]benzodiazepin-11-yl)ethyl]piperidin-4-yl]propyl]pentanamide |
InChI |
InChI=1S/C32H44N4O3/c1-5-19-32(3,4)31(39)35(6-2)20-11-12-24-17-21-34(22-18-24)23-29(37)36-27-15-9-7-13-25(27)30(38)33-26-14-8-10-16-28(26)36/h7-10,13-16,24H,5-6,11-12,17-23H2,1-4H3,(H,33,38) |
InChI 键 |
LOAZWNRCWBWKAC-UHFFFAOYSA-N |
SMILES |
CCCC(C)(C)C(=O)N(CC)CCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=CC=CC=C42 |
规范 SMILES |
CCCC(C)(C)C(=O)N(CC)CCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=CC=CC=C42 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Bibn 140; Bibn-140; Bibn140 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















